molecular formula C17H13BrN2O3 B12504301 [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate

[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate

Cat. No.: B12504301
M. Wt: 373.2 g/mol
InChI Key: QWJGFEGOAYHWRA-UHFFFAOYSA-N
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Description

[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with methyl 4-methylbenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions.

    Hydrolysis: The ester group in the methylbenzoate moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Hydrolysis: 4-methylbenzoic acid and the corresponding hydrazide.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound could be explored for their antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and liquid crystals. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate is not well-documented. oxadiazoles are known to interact with various biological targets, including enzymes and receptors. The bromophenyl group may enhance the compound’s binding affinity to specific molecular targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate apart is its combination of the oxadiazole ring with the bromophenyl and methylbenzoate groups. This unique structure provides a balance of electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C17H13BrN2O3/c1-11-2-4-13(5-3-11)17(21)22-10-15-19-16(20-23-15)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3

InChI Key

QWJGFEGOAYHWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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